molecular formula C20H14N4O4S B2391904 N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900010-25-5

N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2391904
CAS No.: 900010-25-5
M. Wt: 406.42
InChI Key: MVVAOTSTNYNSLZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety, a nitrobenzyl group, and a dihydropyridine core, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the nitrobenzyl group: This step involves the nitration of benzyl chloride followed by a substitution reaction to attach the nitrobenzyl group to the benzo[d]thiazole core.

    Construction of the dihydropyridine core: The dihydropyridine ring can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Coupling reactions: The final step involves coupling the benzo[d]thiazole and nitrobenzyl-dihydropyridine intermediates under suitable conditions, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce N-oxides.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-1-(3-aminobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(benzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs

Biological Activity

N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C20H14N4O4S
  • Molecular Weight : 406.42 g/mol
  • Key Functional Groups : Benzo[d]thiazole moiety, nitrobenzyl group, and a dihydropyridine core.

The structural complexity suggests potential interactions with various biological targets, making it a candidate for pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzo[d]thiazole Moiety : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Introduction of the Nitrobenzyl Group : Nitration of benzyl chloride followed by substitution to attach the nitrobenzyl group.
  • Construction of the Dihydropyridine Core : Synthesis via a Hantzsch reaction involving an aldehyde, β-ketoester, and ammonia.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study reported the following findings:

  • Minimum Inhibitory Concentration (MIC) : Values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : Indicated strong bactericidal activity.
  • Biofilm Inhibition : The compound showed superior inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties:

  • Mechanism of Action : Potential inhibition of key enzymes involved in cancer cell proliferation.
  • Cell Line Studies : Demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating effective concentrations .

Case Studies and Research Findings

A selection of research findings related to this compound includes:

StudyFindingsReference
In Vitro Antimicrobial EvaluationSignificant activity against multiple pathogens with low MIC values; effective biofilm inhibition
Anticancer ActivityCytotoxic effects on melanoma cells; potential enzyme inhibitors
Structure-Activity Relationship (SAR)Variations in substituents affect biological activity; optimal configurations identified for enhanced efficacy

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c25-18-9-8-14(12-23(18)11-13-4-3-5-15(10-13)24(27)28)19(26)22-20-21-16-6-1-2-7-17(16)29-20/h1-10,12H,11H2,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVAOTSTNYNSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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